1-[4-(1-Methylpyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one
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Description
“1-[4-(1-Methylpyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one” is a chemical compound that contains a piperidine nucleus . Piperidine derivatives are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
The synthesis of similar compounds often involves the modulation of the aliphatic chain linking the moiety to the piperidine ring . For example, the synthesis of 1-Methylpiperazine involved sodium triacetoxyborohydride and acetic acid added to a solution of 1-tert-butoxycarbonyl-4-piperidinone in dichloromethane .Molecular Structure Analysis
Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds . It is a key category of Nitrogen bearing heterocyclic compounds .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve modulation of the aliphatic chain linking the moiety to the piperidine ring, modulation of the amide substituent and linker, replacement of the moiety with urea-like substructures, and elimination of the piperidine ring and functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the molecular formula of 1-(1-Methylpyrazol-4-yl)ethanone is CHNO, with an average mass of 124.141 Da and a monoisotopic mass of 124.063660 Da .Future Directions
properties
IUPAC Name |
1-[4-(1-methylpyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-3-12(16)15-6-4-10(5-7-15)11-8-13-14(2)9-11/h3,8-10H,1,4-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYUKVBLOKGUND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Methylpyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one |
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